molecular formula C7H12BrFO2 B13994909 2-Bromo-3-fluoroheptanoic acid CAS No. 50884-99-6

2-Bromo-3-fluoroheptanoic acid

Cat. No.: B13994909
CAS No.: 50884-99-6
M. Wt: 227.07 g/mol
InChI Key: GEUIFMNSIGPEEJ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoroheptanoic acid is an organic compound belonging to the class of carboxylic acids It features a seven-carbon heptanoic acid backbone with bromine and fluorine substituents at the second and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroheptanoic acid typically involves the halogenation of heptanoic acid derivatives. One common method includes the bromination of 3-fluoroheptanoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoroheptanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Formation of 3-fluoroheptanoic acid derivatives.

    Oxidation: Formation of 2-bromo-3-fluoroheptanal or 2-bromo-3-fluoroheptanone.

    Reduction: Formation of 2-bromo-3-fluoroheptanol or 2-bromo-3-fluoroheptane.

Scientific Research Applications

2-Bromo-3-fluoroheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoroheptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

    2-Bromo-3-fluorobenzoic acid: Similar structure but with a benzene ring instead of a heptanoic acid backbone.

    3-Bromo-2-fluoroheptanoic acid: Similar structure but with the positions of bromine and fluorine atoms swapped.

    2-Chloro-3-fluoroheptanoic acid: Similar structure but with chlorine instead of bromine.

Uniqueness: 2-Bromo-3-fluoroheptanoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties

Properties

CAS No.

50884-99-6

Molecular Formula

C7H12BrFO2

Molecular Weight

227.07 g/mol

IUPAC Name

2-bromo-3-fluoroheptanoic acid

InChI

InChI=1S/C7H12BrFO2/c1-2-3-4-5(9)6(8)7(10)11/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

GEUIFMNSIGPEEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C(=O)O)Br)F

Origin of Product

United States

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